1-Allylsulfanyl-4-chloro-3-methylbenzene
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Overview
Description
1-Allylsulfanyl-4-chloro-3-methylbenzene is an organic compound with the molecular formula C10H11ClS It is a derivative of benzene, featuring an allylsulfanyl group, a chlorine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-4-chloro-3-methylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of 4-chloro-3-methylbenzene with allyl sulfide under suitable conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Allylsulfanyl-4-chloro-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the chlorine atom or modify the allylsulfanyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaOCH3, KOtBu
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated derivatives, modified allylsulfanyl groups
Substitution: Various substituted benzene derivatives
Scientific Research Applications
1-Allylsulfanyl-4-chloro-3-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-allylsulfanyl-4-chloro-3-methylbenzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. Additionally, the allylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
- 1-Chloro-2-methylbenzene
- 1-Chloro-3-methylbenzene
- 1-Chloro-4-methylbenzene
- 1-Allylsulfanyl-3-chloro-4-methylbenzene
Comparison: 1-Allylsulfanyl-4-chloro-3-methylbenzene is unique due to the presence of both an allylsulfanyl group and a chlorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for diverse functionalization. Compared to its analogs, this compound offers a broader range of applications in synthetic chemistry and material science .
Properties
IUPAC Name |
1-chloro-2-methyl-4-prop-2-enylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClS/c1-3-6-12-9-4-5-10(11)8(2)7-9/h3-5,7H,1,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCKRFSAEJHWQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SCC=C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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